N-[4-(dimethylamino)benzyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group, a fluorine atom, and a furan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-fluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the fluorine atom enhances its binding affinity and specificity. The furan ring contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: Shares the dimethylamino group but differs in the presence of a phosphine group instead of a benzamide core.
N-(4-Dimethylaminophenyl)-N’-fluorobenzamide: Similar structure but lacks the furan ring.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the combination of the dimethylamino group, fluorine atom, and furan ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21FN2O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21FN2O2/c1-23(2)17-11-9-16(10-12-17)14-24(15-18-6-5-13-26-18)21(25)19-7-3-4-8-20(19)22/h3-13H,14-15H2,1-2H3 |
InChI Key |
DRWRHRTZZAOGNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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